Cas no 894026-03-0 (N-{2-2-(3,4-dimethoxyphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-4-phenylbutanamide)

N-{2-2-(3,4-dimethoxyphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-4-phenylbutanamide Chemical and Physical Properties
Names and Identifiers
-
- N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbutanamide
- N-{2-2-(3,4-dimethoxyphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-4-phenylbutanamide
-
- Inchi: 1S/C24H26N4O3S/c1-30-20-12-11-18(15-21(20)31-2)23-26-24-28(27-23)19(16-32-24)13-14-25-22(29)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,11-12,15-16H,6,9-10,13-14H2,1-2H3,(H,25,29)
- InChI Key: GVJDZAHKXIVMNA-UHFFFAOYSA-N
- SMILES: C(NCCC1N2C(SC=1)=NC(C1=CC=C(OC)C(OC)=C1)=N2)(=O)CCCC1=CC=CC=C1
N-{2-2-(3,4-dimethoxyphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-4-phenylbutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2029-0574-10μmol |
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide |
894026-03-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2029-0574-40mg |
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide |
894026-03-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2029-0574-75mg |
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide |
894026-03-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F2029-0574-10mg |
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide |
894026-03-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2029-0574-30mg |
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide |
894026-03-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2029-0574-3mg |
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide |
894026-03-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2029-0574-20μmol |
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide |
894026-03-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2029-0574-1mg |
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide |
894026-03-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2029-0574-20mg |
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide |
894026-03-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2029-0574-100mg |
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide |
894026-03-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
N-{2-2-(3,4-dimethoxyphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-4-phenylbutanamide Related Literature
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Dan Sun,Xinyuan Wan,Wenzong Liu,Xue Xia,Fangliang Huang,Aijie Wang,Jessica A. Smith,Yan Dang,Dawn E. Holmes RSC Adv., 2019,9, 25890-25899
-
Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
Additional information on N-{2-2-(3,4-dimethoxyphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-4-phenylbutanamide
Recent Advances in the Study of N-{2-[2-(3,4-dimethoxyphenyl)-1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl-4-phenylbutanamide (CAS: 894026-03-0)
In recent years, the compound N-{2-[2-(3,4-dimethoxyphenyl)-1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl-4-phenylbutanamide (CAS: 894026-03-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazolothiazole core and phenylbutanamide side chain, has shown promising potential in various therapeutic applications. The following sections provide an overview of the latest research findings, focusing on its synthesis, mechanism of action, and potential clinical applications.
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl-4-phenylbutanamide involves a multi-step process that includes the condensation of 3,4-dimethoxyphenyl derivatives with triazolothiazole intermediates. Recent studies have optimized this process to improve yield and purity, making it more feasible for large-scale production. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound.
Mechanistic studies have revealed that this compound exhibits potent inhibitory effects on specific enzymatic pathways, particularly those involved in inflammatory and proliferative diseases. For instance, it has been shown to modulate the activity of protein kinases and other signaling molecules, thereby offering a potential therapeutic strategy for conditions such as cancer and autoimmune disorders. In vitro and in vivo experiments have demonstrated its efficacy in reducing tumor growth and inflammation, with minimal off-target effects.
One of the most notable findings from recent research is the compound's ability to cross the blood-brain barrier, suggesting its potential utility in treating neurological disorders. Preliminary studies in animal models have shown promising results in mitigating symptoms of neurodegenerative diseases, such as Alzheimer's and Parkinson's. These findings have spurred further investigation into its pharmacokinetics and safety profile.
Despite these advancements, challenges remain in the clinical translation of N-{2-[2-(3,4-dimethoxyphenyl)-1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl-4-phenylbutanamide. Issues such as bioavailability, metabolic stability, and potential drug-drug interactions need to be addressed through rigorous preclinical and clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and accelerate the development of this compound into a viable therapeutic agent.
In conclusion, N-{2-[2-(3,4-dimethoxyphenyl)-1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl-4-phenylbutanamide represents a promising candidate for the treatment of various diseases, owing to its unique chemical structure and multifaceted biological activity. Continued research and development efforts are essential to fully realize its therapeutic potential and bring it to the forefront of modern medicine.
894026-03-0 (N-{2-2-(3,4-dimethoxyphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-4-phenylbutanamide) Related Products
- 1354922-96-5(4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine)
- 2034317-95-6(Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone)
- 1555550-29-2(3-(morpholin-3-yl)-4,5,6,7-tetrahydro-1H-indazole)
- 895013-94-2(N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-yl)methylpropanamide)
- 2229336-52-9(tert-butyl N-{3-amino-2-2-fluoro-4-(trifluoromethyl)phenylpropyl}carbamate)
- 1804496-41-0(3-Chloro-4-(chloromethyl)-5-(difluoromethyl)-2-iodopyridine)
- 905600-49-9(2-Iodo-3-(trifluoromethyl)benzonitrile)
- 2034519-82-7(3-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-4-yl-3H,4H-pyrido2,3-dpyrimidin-4-one)
- 387845-17-2((1-(pyrrolidin-1-yl)cyclopropyl)methanol)
- 384-98-5(2,4,6-trimethylbenzene-1-sulfonyl fluoride)




